molecular formula C20H18ClNO4 B028753 Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate CAS No. 1601-18-9

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate

Cat. No. B028753
CAS RN: 1601-18-9
M. Wt: 371.8 g/mol
InChI Key: OKHORWCUMZIORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound can be synthesized using a method that involves direct preparation from N1-(p-chlorobenzoyl)-p-methoxyphenyl-hydrazine hydrochloride and levulinic acid, yielding excellent results (Yamamoto, 1968). Another approach involves the use of intermediates like 5-methoxy-2-nitrophenylacetyl chloride and thionyl chloride (Modi, Oglesby, & Archer, 2003).

Molecular Structure Analysis

The molecular structure of this compound is characterized by a short axis similar to other indomethacin analogues, with the structure influenced by weak C—H⋯O hydrogen bonds (Trask, Shan, Jones, & Motherwell, 2004).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, forming derivatives with different biological activities. For instance, organotin derivatives of this compound have been synthesized and evaluated for cytotoxic properties (Camacho-Camacho et al., 2008). The compound also forms part of the structure of certain anti-inflammatory agents (Tanaka et al., 1986).

Physical Properties Analysis

The compound exhibits polymorphism with α, β, and γ crystal types, which can be obtained through recrystallization from different solvents (Yamamoto, 1968).

Chemical Properties Analysis

The chemical properties of methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate can be assessed through spectroscopic methods, such as FT-IR, FT-Raman, UV, 1H and 13C NMR, providing insights into its electronic nature, vibrational modes, and molecular structure (Almutairi et al., 2017).

Scientific Research Applications

  • Synthesis and Polymorphism : The compound has been synthesized and studied for its polymorphic forms, indicating its potential as a potent anti-inflammatory drug (Yamamoto, 1968).

  • Synthesis Techniques : Research demonstrates various synthesis methods for related indole compounds, highlighting the versatility and wide-ranging applications of this class of compounds in chemical synthesis (Yi, Cho, & Lee, 2005).

  • Methylation Studies : Studies on methylation of similar compounds reveal insights into chemical processes and potential applications in synthesis (Ames, Ansari, Lovesey, Novitt, & Simpson, 1971).

  • Quantification in Biological Samples : The compound has been utilized in the quantification of indomethacin in biological samples, highlighting its analytical applications (Plazonnet & Vandenheuvel, 1977).

  • Antimicrobial and Herbicidal Activities : Indole derivatives, including this compound, show promise in antimicrobial and herbicidal applications (Kalshetty, Gani, & Kalashetti, 2012).

  • New Synthesis Methods : Innovative methods for synthesizing this compound reduce stages and provide analytical tools for process control (Rusu, Cimpoiu, & Hodişan, 1998).

  • Cytotoxic Activity in Cancer Treatment : Organotin derivatives of indomethacin, a related compound, exhibit cytotoxic activity against cancer cells (Camacho-Camacho et al., 2008).

  • Pharmacological Profiles : The compound has been explored for its anti-inflammatory and antipyretic properties, with minimal side effects (Tanaka et al., 1986).

  • Potential in Treating Inflammatory Conditions : Its potent anti-inflammatory and antipyretic capabilities suggest its utility in various inflammatory conditions and fevers (Winter, Risley, & Nuss, 1963).

  • COX-2 Inhibitor Applications : Novel esters of this compound show potential as COX-2 inhibitors, important in managing inflammation (Shi, Hu, Xu, & Jiang, 2012).

  • Intermediary in Chemical Reactions : It serves as an intermediate in various chemical reactions, such as cyclization and reductive cyclization (Modi, Oglesby, & Archer, 2003).

  • Oxidations and Functionalizations : The compound undergoes oxidation and nitration processes to produce novel functionalized derivatives (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).

Safety And Hazards

This compound may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name

methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHORWCUMZIORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166800
Record name Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate

CAS RN

1601-18-9
Record name Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1601-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001601189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Indometacin methylester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7N8G32K46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Reactant of Route 3
Reactant of Route 3
Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Reactant of Route 4
Reactant of Route 4
Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Reactant of Route 5
Reactant of Route 5
Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Reactant of Route 6
Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.